7-methoxy-3-methyl-2H-chromen-2-one
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Overview
Description
7-methoxy-3-methyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are a group of naturally occurring and synthetic organic compounds. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and as fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-methyl-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule, enhancing its biological activity.
Reduction: This reaction can modify the chromenone ring, potentially altering its fluorescence properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various alkyl or acyl derivatives .
Scientific Research Applications
7-methoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.
Medicine: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the production of fluorescent dyes and as a component in optical brighteners.
Mechanism of Action
The mechanism of action of 7-methoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation. The compound can interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Known for its antimicrobial activity.
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one): Exhibits antioxidant and anti-inflammatory properties.
4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Uniqueness
7-methoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and fluorescence properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-methoxy-3-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-8-3-4-9(13-2)6-10(8)14-11(7)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMSNMYCXCPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462251 |
Source
|
Record name | 7-methoxy-3-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72136-39-1 |
Source
|
Record name | 7-methoxy-3-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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